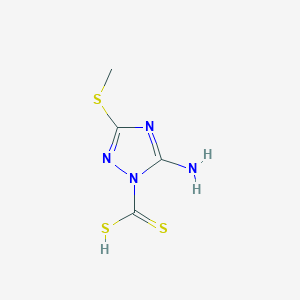
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid: is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including an amino group, a methylsulfanyl group, and a carbodithioic acid moiety, makes it a versatile molecule for chemical transformations and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with methylthiol and carbon disulfide in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality material suitable for various applications.
化学反応の分析
Types of Reactions: 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbodithioic acid moiety can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical assays and cellular studies.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. The carbodithioic acid moiety may act as a chelating agent, binding to metal ions and affecting enzymatic activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
5-Amino-1,2,4-triazole: A simpler analog without the methylsulfanyl and carbodithioic acid groups.
3-Methylsulfanyl-1,2,4-triazole: Lacks the amino and carbodithioic acid groups.
1,2,4-Triazole-3-thiol: Contains a thiol group instead of the carbodithioic acid moiety.
Uniqueness: The uniqueness of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
828245-73-4 |
|---|---|
分子式 |
C4H6N4S3 |
分子量 |
206.3 g/mol |
IUPAC名 |
5-amino-3-methylsulfanyl-1,2,4-triazole-1-carbodithioic acid |
InChI |
InChI=1S/C4H6N4S3/c1-11-3-6-2(5)8(7-3)4(9)10/h1H3,(H,9,10)(H2,5,6,7) |
InChIキー |
OHNZWUIOORVFGC-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN(C(=N1)N)C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


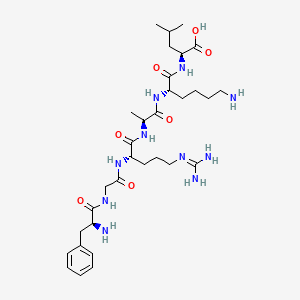
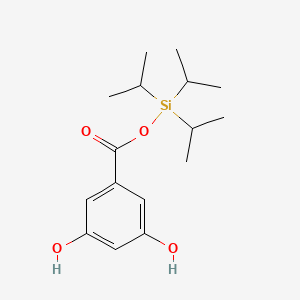
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
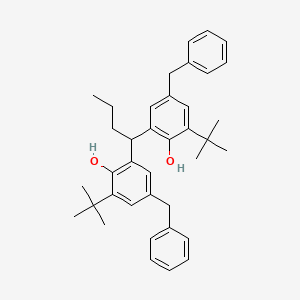
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
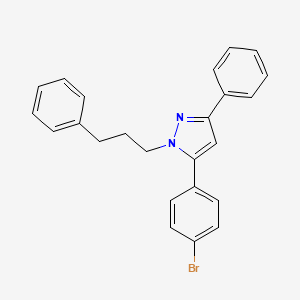

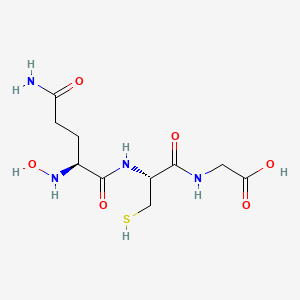
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
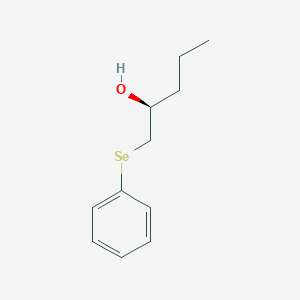
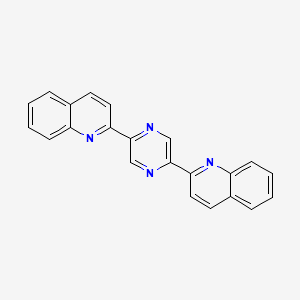
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
